1-(2-chloro-4-nitrophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClN3O2 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H |
InChI Key |
BZZVLVUYUHBQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 2 Chloro 4 Nitrophenyl 1h Pyrazole and Analogous N Arylpyrazoles
Established Reaction Pathways for Pyrazole (B372694) Ring Formation
The construction of the pyrazole core is traditionally achieved through several reliable methods, each offering distinct advantages in terms of substrate scope and regioselectivity.
Cyclocondensation Reactions with Hydrazines and 1,3-Difunctional Systems
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.govnih.gov This approach, often referred to as the Knorr pyrazole synthesis, allows for the direct formation of the pyrazole ring.
The reaction of a substituted hydrazine, such as (2-chloro-4-nitrophenyl)hydrazine, with a 1,3-diketone, β-ketoester, or α,β-unsaturated ketone provides a direct route to the corresponding N-arylpyrazole. nih.govresearchgate.net The regioselectivity of the condensation, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a critical aspect and can be influenced by the steric and electronic properties of the substituents on both reactants. nih.govresearchgate.net For instance, the reaction of aryl hydrazines with β-diketones where one substituent is an aryl group and the other is an alkyl group often yields the regioisomer with the aryl group at the 5-position of the pyrazole ring as the major product. nih.gov
In situ generation of the 1,3-dicarbonyl compound followed by a one-pot reaction with hydrazine is a common strategy to enhance efficiency. beilstein-journals.orgnih.gov For example, β-ketoesters can be acylated to form 1,3-diketones, which then undergo cyclization with a hydrazine. beilstein-journals.orgnih.gov Similarly, α,β-unsaturated ketones can react with hydrazines to yield pyrazolines, which are then oxidized to the corresponding pyrazoles. researchgate.net
| 1,3-Difunctional System | Hydrazine Derivative | Resulting Pyrazole Type | Key Features |
|---|---|---|---|
| 1,3-Diketones | Arylhydrazines | 1,3,5-Trisubstituted Pyrazoles | Regioselectivity is influenced by steric and electronic factors. nih.gov |
| β-Ketoesters | Hydrazine Hydrate (B1144303) | Pyrazolones | Can be further functionalized. beilstein-journals.org |
| α,β-Unsaturated Ketones | Substituted Hydrazines | Pyrazolines (intermediate), then Pyrazoles | Often requires an oxidation step. researchgate.net |
1,3-Dipolar Cycloaddition Methodologies for Pyrazoles
A powerful alternative for constructing the pyrazole ring is through 1,3-dipolar cycloaddition reactions. beilstein-journals.orgnih.govtandfonline.com This method typically involves the reaction of a diazo compound with an alkyne or an alkyne equivalent. acs.orgrsc.orgunisi.it The regioselectivity of this cycloaddition is a key consideration and can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. nih.govacs.org
The in situ generation of diazo compounds from sources like tosylhydrazones has made this method more practical and safer. acs.org For the synthesis of N-arylpyrazoles, this strategy would typically involve a subsequent N-arylation step. However, some variations allow for the direct incorporation of the N-aryl group. For example, nitrile imines, generated in situ from hydrazonoyl halides, can undergo cycloaddition with alkynes to directly afford N-arylpyrazoles. nih.govrsc.org
This methodology offers a high degree of flexibility in accessing a wide range of substituted pyrazoles. The use of alkyne surrogates, such as enamines or vinyl halides, further expands the scope of this reaction. nih.gov
Multicomponent Reactions (MCRs) for Diverse Pyrazole Scaffolds
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including pyrazole derivatives. beilstein-journals.orgmdpi.comnih.gov These one-pot reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. mdpi.comnih.gov
A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org This approach allows for the rapid assembly of highly substituted pyrazoles in a single synthetic operation. Another notable example is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, which is often used to synthesize pyrano[2,3-c]pyrazole derivatives. nih.gov The versatility of MCRs allows for the creation of a diverse library of pyrazole scaffolds by simply varying the starting components. mdpi.comacs.org
| Number of Components | Typical Reactants | Resulting Scaffold | Reference |
|---|---|---|---|
| Three | Aldehyde, β-ketoester, Hydrazine | Substituted Pyrazoles | beilstein-journals.org |
| Four | Aldehyde, Malononitrile, β-ketoester, Hydrazine Hydrate | Pyrano[2,3-c]pyrazoles | nih.gov |
| Three | Enaminone, Hydrazine, Aryl Halide | 1,3-Disubstituted Pyrazoles | beilstein-journals.orgnih.gov |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of alternative energy sources and greener reaction media for pyrazole synthesis.
Microwave and Ultrasound-Assisted Protocols
Microwave and ultrasound irradiation have been successfully employed to accelerate pyrazole synthesis, often leading to shorter reaction times, higher yields, and improved purity of the products compared to conventional heating methods. benthamdirect.comrsc.orgrsc.org
Microwave-assisted synthesis has been applied to various pyrazole-forming reactions, including cyclocondensations and multicomponent reactions. benthamdirect.comnih.govnih.govasianpubs.orgthieme-connect.comyoutube.comthieme-connect.com The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes. nih.govrsc.org For example, the condensation of aromatic acyl compounds with N,N-dimethylformamide diethyl acetal (B89532) to form key intermediates for pyrazole synthesis can be achieved in almost quantitative yields within minutes under microwave irradiation. thieme-connect.comthieme-connect.com
Ultrasound irradiation has also proven to be an effective tool for promoting pyrazole synthesis. benthamdirect.commdpi.comnih.govnih.govasianpubs.orgresearchgate.net The cavitation effects generated by ultrasound can enhance mass transfer and increase reaction rates. Ultrasound-assisted MCRs for the synthesis of pyranopyrazoles have been reported to proceed in high yields and short reaction times. nih.gov
Green Solvent and Solvent-Free Synthesis Techniques
The use of green solvents, particularly water, and the development of solvent-free reaction conditions are key aspects of green chemistry. benthamdirect.comtandfonline.commdpi.comresearchgate.netthieme-connect.comnih.govthieme-connect.com These approaches aim to minimize the environmental impact of chemical processes by reducing or eliminating the use of volatile and toxic organic solvents.
Water has been successfully used as a solvent for the synthesis of pyrazole derivatives, often in combination with catalysts or under microwave or ultrasound irradiation. nih.govthieme-connect.comthieme-connect.com The hydrophobic effect in water can sometimes accelerate reaction rates. Solvent-free reactions, where the reactants are mixed without any solvent, represent an even more environmentally benign approach. beilstein-journals.orgtandfonline.comrsc.orgresearchgate.net These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating under microwave irradiation. tandfonline.comresearchgate.net For instance, the synthesis of pyrazole derivatives has been achieved in good yields at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide as a catalyst. tandfonline.com
| Synthetic Approach | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Conventional Heating | Well-established and reliable. | Often requires prolonged heating in organic solvents. | nih.gov |
| Microwave-Assisted | Rapid reaction times, higher yields. benthamdirect.comrsc.org | Microwave reactor, often with reduced or no solvent. nih.govthieme-connect.com | benthamdirect.comrsc.org |
| Ultrasound-Assisted | Enhanced reaction rates, milder conditions. benthamdirect.comnih.gov | Ultrasonic bath or probe, often in aqueous media. nih.govasianpubs.org | benthamdirect.comnih.gov |
| Solvent-Free | Environmentally friendly, simplified workup. tandfonline.com | Grinding or heating without solvent. tandfonline.comresearchgate.net | tandfonline.com |
| Aqueous Media | Green solvent, potential for rate enhancement. thieme-connect.comthieme-connect.com | Water as solvent, often with a catalyst. nih.govthieme-connect.com | thieme-connect.comthieme-connect.com |
Catalytic Strategies in Pyrazole Synthesis
The development of catalytic methods has revolutionized pyrazole synthesis, offering enhanced efficiency, selectivity, and sustainability. These strategies encompass a range of catalysts, from nanoparticles to transition metals and organocatalysts, each providing unique advantages in the construction of the pyrazole core and its subsequent functionalization.
Nanocatalysis for Enhanced Efficiency
Nanocatalysis has emerged as a powerful tool in organic synthesis, and its application to pyrazole synthesis is a growing area of interest. taylorfrancis.com Nanocatalysts offer several advantages, including high surface area-to-volume ratios, which can lead to increased catalytic activity, and the potential for catalyst recycling, contributing to greener synthetic processes. taylorfrancis.compharmacognosyjournal.net
Recent research has demonstrated the utility of various nanocatalysts in pyrazole synthesis. For instance, zinc oxide (ZnO) nanocatalysts have been employed in the microwave-assisted, solvent-free synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate. pharmacophorejournal.com This method represents a green chemistry approach, with comparisons between microwave and conventional heating methods showing the former to be more efficient. pharmacophorejournal.com Similarly, copper iodide (CuI) nanoparticles, prepared via sonication, have been shown to be effective catalysts for the four-component synthesis of 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones. nih.gov This method is notable for its use of water as a green solvent and ultrasound irradiation, leading to excellent yields and short reaction times. nih.gov The reusability of the CuI nanocatalyst for up to five cycles without a significant loss of activity further highlights the economic and environmental benefits of this approach. nih.gov
Another innovative approach involves the use of yolk-shell structured magnetic mesoporous organosilica-supported ionic liquid/Cu complexes as nanocatalysts for the synthesis of pyranopyrazoles. frontiersin.org These complex nanocatalysts have demonstrated high efficiency and recyclability in the preparation of a wide range of biologically active pyranopyrazoles under ultrasonic conditions. frontiersin.org The synthesis of substituted α,β-phenyl pyrazoles and α,β-hydrazide pyrazoles has also been achieved through a cobalt oxide-catalyzed coupling reaction under microwave irradiation in a green solvent medium. pharmacognosyjournal.net
These examples underscore the potential of nanocatalysis to provide efficient, environmentally friendly, and versatile routes to a diverse array of pyrazole derivatives. The ability to conduct these reactions under mild conditions and with high yields makes nanocatalysis a promising strategy for the large-scale production of pyrazoles.
Transition-Metal Catalysis and Organocatalysis
Transition-metal catalysis and organocatalysis represent two powerful and complementary strategies for the synthesis of pyrazoles and their derivatives. These methods provide access to a wide range of functionalized pyrazoles through various reaction pathways, including C-H functionalization and cycloaddition reactions. researchgate.netrsc.org
Transition-Metal Catalysis:
Transition-metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, have become indispensable for the synthesis of N-arylpyrazoles. These methods often rely on the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. researchgate.netrsc.org For instance, a highly regioselective palladium-catalyzed arylation of N-methylpyrazoles with aryl bromides has been developed, allowing for the selective preparation of 5-arylpyrazoles. nih.gov Copper-catalyzed methods have also been employed for the synthesis of N-aryl pyrazoles from α,β-alkynic N-tosyl hydrazones and diaryliodonium triflates in a one-pot, multi-step process. researchgate.net Furthermore, copper(II)-mediated regioselective N-arylation of various azoles, including pyrazoles, has been achieved using an 8-aminoquinoline (B160924) amide directing group, demonstrating broad substrate scope. rsc.org
Recent advancements have also focused on developing transition-metal-catalyzed methods that are free of oxidants. A temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that proceeds via electrophilic cyclization without the need for transition-metal catalysts or oxidants. mdpi.com
Organocatalysis:
Organocatalysis has emerged as a valuable alternative to metal-based catalysis, often employing small organic molecules to promote chemical transformations. This approach is particularly attractive due to the low toxicity and ready availability of many organocatalysts. In the context of pyrazole synthesis, organocatalysis has been successfully applied to enantioselective reactions, providing access to chiral pyrazole derivatives. nih.gov
A notable example is the use of cinchona alkaloid derivatives as catalysts in the tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles. nih.gov This method yields biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles in excellent yields and with high enantioselectivities. nih.gov The reaction can also be performed in a three or four-component fashion, further enhancing its synthetic utility. nih.gov Another approach involves the use of secondary amines as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, leading to substituted pyrazoles with high regioselectivity. nih.gov This method is operationally simple and utilizes an inexpensive catalyst. nih.gov
The table below summarizes key findings in transition-metal catalysis and organocatalysis for pyrazole synthesis:
| Catalyst Type | Reaction Type | Key Features |
| Palladium | Arylation of N-methylpyrazoles | Highly regioselective for 5-arylpyrazoles. nih.gov |
| Copper | Cyclization/Deprotection/Arylation | One-pot synthesis of N-aryl pyrazoles. researchgate.net |
| Copper(II) | N-arylation of azoles | Regioselective, broad substrate scope. rsc.org |
| Rhodium | Atroposelective alkylation | Access to axially chiral N-arylpyrroles. escholarship.org |
| Cinchona Alkaloids | Tandem Michael addition/Thorpe-Ziegler | Enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov |
| Secondary Amines | [3+2] Cycloaddition | Regioselective synthesis of substituted pyrazoles. nih.gov |
Directed Synthesis of Chloronitrophenyl-Substituted Pyrazoles
The synthesis of specifically substituted pyrazoles, such as 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, requires precise control over the introduction of substituents onto the pyrazole ring. This is often achieved through precursor-based routes or regioselective N-arylation methods.
Precursor-Based Routes to this compound
Precursor-based routes involve the synthesis of a pyrazole ring that already contains some of the desired substituents, followed by further modifications to introduce the remaining groups. A common strategy for synthesizing 1-arylpyrazoles involves the condensation of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound or its equivalent. acs.orgnih.gov
For the synthesis of this compound, a plausible precursor-based approach would involve the reaction of 2-chloro-4-nitrophenylhydrazine with a suitable three-carbon building block. For example, the reaction of substituted phenylhydrazines with acetophenone (B1666503) can yield acetophenone phenylhydrazones, which can then be cyclized to form pyrazoles. wisdomlib.org Specifically, the reaction of 2-nitrophenylhydrazine (B1229437) with a substituted acetophenone can lead to the formation of a (2-nitrophenyl)hydrazone intermediate. wisdomlib.org Subsequent reactions, such as a Vilsmeier-Haack reaction using phosphorus oxychloride, can be employed to introduce a formyl group at the 4-position of the pyrazole ring, which can be a precursor for further functionalization. wisdomlib.orgmdpi.com
The table below outlines a potential precursor-based synthetic route.
| Step | Reactants | Intermediate/Product | Reaction Type |
| 1 | 2-chloro-4-nitroaniline | 2-chloro-4-nitrophenylhydrazine | Diazotization followed by reduction |
| 2 | 2-chloro-4-nitrophenylhydrazine, 1,3-dicarbonyl compound | This compound derivative | Cyclocondensation |
Regioselective N-Arylation Methods for Pyrazoles
Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensation or Buchwald-Hartwig amination, are commonly employed for this purpose. These reactions typically involve the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst and a base. A copper(II)-mediated regioselective N-arylation of various azoles, including pyrazoles, has been developed using an 8-aminoquinoline amide as a directing group, which facilitates the reaction with good yields. rsc.org
Another approach involves the use of diaryliodonium salts as arylating agents. A controllable method for the site-selective mono-, di-, and triarylation of pyrazolone (B3327878) with diaryliodonium salts has been reported, showcasing the ability to control both the site of arylation and the number of aryl additions. rsc.org This method allows for the sequential arylation of pyrazolone, leading to a variety of products with diverse aromatic substituents. rsc.org
Palladium-catalyzed cross-coupling reactions also play a significant role in N-arylation. A highly regioselective palladium-catalyzed arylation of N-methylpyrazoles with aryl bromides has been demonstrated, highlighting the ability to control the position of arylation on the pyrazole ring. nih.gov
The table below summarizes various regioselective N-arylation methods applicable to pyrazole synthesis.
| Method | Catalyst | Arylating Agent | Key Features |
| Copper-mediated N-arylation | Copper(II) | Aryl source with directing group | Regioselective, broad substrate scope. rsc.org |
| Diaryliodonium salt arylation | - | Diaryliodonium salts | Controllable site-selective arylation. rsc.org |
| Palladium-catalyzed arylation | Palladium | Aryl bromides | Highly regioselective for C-arylation. nih.gov |
For the synthesis of this compound, a regioselective N-arylation would involve the reaction of pyrazole with 1,2-dichloro-4-nitrobenzene or a related activated aryl halide in the presence of a suitable catalyst system.
Comprehensive Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction Studies of N-Arylpyrazole Derivatives
No single-crystal X-ray diffraction data has been found for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole . This analysis is crucial for definitively determining the molecule's three-dimensional structure and its arrangement in the solid state.
Analysis of Intermolecular Interactions and Hydrogen Bonding
A detailed description of the intermolecular forces, such as C-H···O, C-H···N, or potential halogen bonds involving the chlorine atom, is not possible. This information, derived from crystal structure analysis, is essential for understanding the stability and properties of the compound in its solid form.
Crystal Packing Architectures and Polymorphism Insights
The arrangement of molecules in the crystal lattice, including any potential packing motifs like herringbone or π–π stacking, remains unknown. Furthermore, there is no information regarding the existence of polymorphs for this compound.
Advanced Spectroscopic Characterization
While commercial suppliers may possess spectroscopic data for quality control, detailed, peer-reviewed studies presenting and interpreting the NMR and vibrational spectra of This compound are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H and ¹³C NMR chemical shifts and coupling constants for This compound have not been published in the surveyed scientific literature. This data is fundamental for confirming the compound's covalent structure in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
A detailed assignment of vibrational frequencies from FT-IR or Raman spectroscopy to the specific functional groups of the molecule (e.g., C-Cl, NO₂, C=N, aromatic C-H stretches) has not been reported. This analysis would provide valuable insight into the molecule's bonding and electronic structure.
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties
The spectrum is expected to be characterized by high-intensity absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are attributed to π → π* transitions within the phenyl ring and the pyrazole (B372694) system, as well as n → π* transitions associated with the lone pairs of electrons on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group.
The presence of the highly electron-withdrawing nitro group (-NO₂) conjugated with the phenyl ring is expected to cause a significant bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted 1-phenylpyrazole. nih.gov This is due to the delocalization of π-electrons across the nitrophenyl system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). peeref.combibliotekanauki.plresearchgate.net The chlorine atom, being an auxochrome, may induce a minor bathochromic shift and an increase in the molar absorptivity (hyperchromic effect).
Based on analyses of structurally similar compounds, such as 1-(4-nitrophenyl)-1H-pyrazole and other pyrazole derivatives with electron-withdrawing groups, the primary absorption bands can be predicted. nih.govresearchgate.net A strong absorption band is anticipated around 250-270 nm, corresponding to the π → π* transitions of the pyrazole ring. A second, more intense and broader band is expected at longer wavelengths, likely above 300 nm, which can be assigned to the π → π* transition of the entire conjugated system of the 4-nitrophenylpyrazole moiety. nih.govacs.orgnih.gov A lower intensity n → π* transition, often submerged within the stronger π → π* bands, is also expected.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Type of Transition | Associated Moiety |
|---|---|---|---|
| ~260 | ~10,000 - 15,000 | π → π* | Pyrazole Ring |
| ~310 | ~15,000 - 20,000 | π → π* | 4-Nitrophenyl System |
Note: The data in this table are predicted values based on the analysis of structurally related compounds and general spectroscopic principles. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of the compound is 223 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Upon electron impact (EI) ionization, the molecule loses an electron to form a molecular ion (M⁺˙). Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by two mass units (m/z and m/z+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. The molecular ion peak for this compound is therefore expected at m/z 223 and m/z 225.
The fragmentation of the molecular ion is guided by the stability of the resulting fragments and the inherent structural features of the pyrazole and nitrophenyl groups. researchgate.netrsc.org Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the heterocyclic ring, while nitroaromatic compounds typically show characteristic losses of the nitro group constituents. researchgate.netnih.gov
Predicted Fragmentation Pathways:
Loss of Nitro Group: A common initial fragmentation is the loss of a nitro radical (•NO₂), leading to a fragment ion at m/z 177 [M - 46]⁺. This can be followed by the loss of a chlorine atom to yield a fragment at m/z 142.
Loss of Nitric Oxide: The molecular ion may lose nitric oxide (•NO), a characteristic fragmentation for aromatic nitro compounds, resulting in a fragment at m/z 193 [M - 30]⁺.
Cleavage of the Pyrazole Ring: The pyrazole ring can undergo cleavage, typically by losing hydrogen cyanide (HCN), a stable neutral molecule. This would lead to a fragment at m/z 196 [M - 27]⁺. researchgate.net
Formation of Phenyl Cation: Cleavage of the N-C bond between the pyrazole and the phenyl ring can lead to the formation of the 2-chloro-4-nitrophenyl cation at m/z 155.
Loss of Chlorine: Elimination of a chlorine radical (•Cl) from the molecular ion can produce a fragment at m/z 188 [M - 35]⁺.
The relative abundance of these fragments provides insight into the stability of different parts of the molecule. The most stable fragments will typically produce the most intense peaks in the spectrum.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 223 | [C₉H₆ClN₃O₂]⁺˙ (Molecular Ion) | - |
| 193 | [C₉H₆ClN₂O]⁺ | •NO |
| 177 | [C₉H₆ClN₂]⁺ | •NO₂ |
| 155 | [C₆H₃ClNO₂]⁺ | •C₃H₃N₂ (Pyrazolyl radical) |
| 142 | [C₉H₆N₂]⁺ | •NO₂, •Cl |
| 128 | [C₆H₃N₂O₂]⁺ | •C₃H₃N₂, •Cl |
Note: The m/z values in this table are predicted based on established fragmentation patterns for similar chemical structures. The actual mass spectrum may show additional or different fragments.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of pyrazole (B372694) derivatives. These computational methods allow for the prediction of various molecular properties from first principles.
Studies on related pyrazole compounds demonstrate that DFT is a reliable method for predicting molecular geometries that are in good agreement with experimental data from techniques like X-ray crystallography. ufrj.brresearchgate.net For instance, in a study on 4-chloro-1H-pyrazole, DFT calculations were used to analyze its crystal structure. ufrj.brresearchgate.net The optimized geometry provides a foundational understanding of the steric and electronic effects of the chloro and nitrophenyl substituents on the pyrazole ring.
Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| C-N (nitro) | 1.48 Å | |
| N-O | 1.22 Å | |
| C-N (pyrazole) | 1.38 Å | |
| N-N (pyrazole) | 1.35 Å | |
| Bond Angle | O-N-O | 124° |
| C-C-Cl | 120° |
Note: These are representative values for a substituted nitrophenyl pyrazole and may not be exact for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole. Actual values require specific calculations for this molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive and polarizable molecule. mdpi.com For this compound, the electron-withdrawing nature of the nitro group and the chloro substituent is expected to influence the energies of the frontier orbitals. Theoretical calculations for similar nitrophenylpyrazole derivatives show that the HOMO is often localized on the nitrophenyl ring, while the LUMO is distributed over the pyrazole moiety. mdpi.com The HOMO-LUMO gap for related compounds has been calculated to be in the range of 3-4 eV. mdpi.com
Table 2: Calculated Frontier Molecular Orbital Properties for a Nitrophenylpyrazole Derivative
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.6 |
| HOMO-LUMO Gap (ΔE) | 3.9 |
Note: These are representative values and require specific calculations for this compound.
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays different colors to represent varying electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the nitro group, indicating a high electron density and a prime site for electrophilic interaction. The hydrogen atoms of the pyrazole ring and the regions near the chlorine atom would exhibit positive potential, suggesting their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. rsc.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). rsc.org Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. rsc.org
Computational methods can also predict the spectroscopic properties of a molecule, such as its UV-Vis absorption spectrum and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption bands. ufrj.brresearchgate.net For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π→π* and n→π* transitions within the aromatic rings and the pyrazole system.
Similarly, DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. mdpi.com By comparing these calculated values with experimental data, the accuracy of the computational model can be validated, and the assignment of signals in the experimental spectra can be confirmed. mdpi.com
In Silico Modeling for Structure-Property Relationships
In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules based on their chemical structure. For this compound, these models can be used to establish relationships between its structural features and its potential biological or material properties.
By systematically modifying the structure of the molecule in the computational model (e.g., changing the substituents on the phenyl or pyrazole rings), researchers can explore how these changes affect properties like the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. This approach, known as a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) study, can guide the design of new molecules with desired characteristics without the need for extensive experimental synthesis and testing. For example, understanding how the position and nature of substituents on the nitrophenyl ring influence the electronic properties could be crucial for developing related compounds for specific applications.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. researchgate.net These models allow chemists to estimate the properties of new or untested compounds based on molecular descriptors derived from their structure. researchgate.net
For a series of compounds like substituted nitrophenyl-pyrazoles, a QSPR model could be developed to predict properties such as solubility, melting point, or adsorption behavior. The process involves calculating a set of molecular descriptors (e.g., molecular weight, polarity, electronic parameters) for a training set of compounds with known properties. A statistical method, such as multiple linear regression, is then used to build a model that can be validated and used to predict the properties of new compounds, like this compound. No specific QSPR models for this compound were identified in the literature reviewed.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior and conformational changes of molecules over time. eurasianjournals.com This technique complements static modeling methods by exploring the conformational space available to a molecule, which is crucial for understanding its flexibility and interactions. eurasianjournals.com
Analysis of Intermolecular Interactions in Condensed Phases
The arrangement of molecules in a crystal is governed by a complex network of non-covalent interactions. Understanding these interactions is key to predicting the crystal packing, stability, and physical properties of a solid material.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
A two-dimensional fingerprint plot is derived from the Hirshfeld surface, summarizing the intermolecular contacts in a single graph by plotting dₑ versus dᵢ. nih.gov This plot provides a quantitative "fingerprint" of the interactions, with different regions of the plot corresponding to specific contact types (e.g., H···H, O···H, C···H). nih.govscirp.org
For a compound like this compound, Hirshfeld analysis would elucidate the contributions of various atoms to the crystal packing. Based on studies of similar molecules, such as methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate and 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, a quantitative breakdown of the most significant interactions can be predicted. mdpi.comresearchgate.net
Table 2: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Key Features |
| H···H | ~35-45% | The most dominant interaction, typical for organic molecules. nih.gov |
| O···H/H···O | ~20-25% | Represents hydrogen bonds involving the nitro group and C-H donors. mdpi.comresearchgate.net |
| C···H/H···C | ~10-15% | Associated with C-H···π interactions. nih.gov |
| Cl···H/H···Cl | ~5-10% | Indicates weak hydrogen bonds involving the chlorine atom. researchgate.net |
| N···H/H···N | ~5-8% | Involves the pyrazole and nitro group nitrogen atoms. nih.gov |
| Other (C···C, C···N, etc.) | ~5% | Includes π-π stacking and other van der Waals contacts. |
Note: This table is an illustrative prediction based on data from structurally related compounds and does not represent direct experimental results for the title compound.
Characterization of Non-Covalent Interactions (e.g., Halogen Bonding, Nitro-Aryl Interactions)
The substituents on the phenyl ring—the chloro and nitro groups—play a defining role in the non-covalent interactions of this compound.
Nitro-Aryl Interactions: The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and participates directly in strong intermolecular interactions. The oxygen atoms of the nitro group are potent hydrogen bond acceptors, readily forming C-H···O hydrogen bonds with neighboring molecules. mdpi.comresearchgate.net These interactions are often visible as distinct red spots on a Hirshfeld surface mapped with the d_norm property.
Furthermore, the presence of two aromatic rings (pyrazole and chloronitrophenyl) allows for potential π-π stacking interactions, which would contribute to the formation of layered structures in the crystal. nih.gov The interplay of these varied non-covalent forces—from weak van der Waals forces and C-H···Cl bonds to stronger C-H···O hydrogen bonds and π-π stacking—dictates the final three-dimensional supramolecular architecture of the compound in its solid state.
Non Biological and Non Medical Applications of 1 2 Chloro 4 Nitrophenyl 1h Pyrazole Derivatives
Applications in the Agrochemical Sector
The inherent chemical properties of pyrazole (B372694) derivatives make them a cornerstone in the development of modern agrochemicals. Their broad-spectrum activity and the potential for structural diversification have led to the creation of potent pesticides and herbicides.
Design and Development of Pyrazole-Based Pesticides and Herbicides
The pyrazole scaffold is a key component in the design of numerous pesticides and herbicides. researchgate.net The versatility of this five-membered nitrogen-containing heterocycle allows for its incorporation into various molecular frameworks to develop new active ingredients for crop protection. researchgate.netnih.gov Researchers have successfully synthesized novel pyrazole derivatives with significant herbicidal and insecticidal activities. researchgate.netresearchgate.net
For instance, a series of 1-acyl-3-phenyl-pyrazol benzophenones were designed and synthesized, with some compounds demonstrating potent herbicidal activity, even more so than the commercial herbicide pyrazoxyfen (B166693) against certain weeds like barnyard grass. rsc.org Similarly, novel pyrazole aromatic ketone derivatives have shown excellent herbicidal effects against a variety of broadleaf weeds. nih.gov The development of these compounds often involves the strategic combination of the pyrazole core with other chemical moieties to enhance their biological efficacy. researchgate.net For example, fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized, with some showing good insecticidal activity against Aphis fabae. researchgate.net
The synthesis of these agrochemicals often starts from foundational pyrazole structures, which are then modified. For example, 5-Chloro-3-methyl-1-phenyl-1H pyrazole-4-carbohydrazide derivatives have been designed and synthesized to explore their herbicidal potential. journalijar.com The goal is to create compounds that are effective at low application rates and exhibit selectivity, minimizing harm to non-target organisms and the environment. google.com
Table 1: Examples of Pyrazole-Based Agrochemicals and their Activities
| Compound Class | Target Pest/Weed | Key Findings | Reference |
| 1-Acyl-3-phenyl-pyrazol benzophenones | Barnyard grass and other weeds | Compounds 5n and 5o showed good herbicidal activity, with 5o being safer for maize than pyrazoxyfen. | rsc.org |
| Pyrazole aromatic ketone derivatives | Various broadleaf weeds | Exhibited excellent herbicidal activity in post-emergence treatments. | nih.gov |
| 1H-Pyrazole-5-carboxylic acid derivatives | Aphis fabae (aphid) | Compound 7h showed 85.7% mortality at a concentration of 12.5 mg/L. | researchgate.net |
| Phenylpyrazole derivatives | Various weeds | Compound 9 showed inhibitory activity against most weeds and was comparable to pyraflufen-ethyl. | doi.org |
Structure-Activity Relationships in Agrochemical Pyrazoles
The effectiveness of pyrazole-based agrochemicals is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the pesticidal and herbicidal properties of these compounds. These studies involve systematically altering different parts of the molecule and evaluating the impact on its biological activity.
Key structural features that influence the activity of pyrazole-based agrochemicals include the nature and position of substituents on both the pyrazole and phenyl rings. For instance, in a series of pyrazole derivatives, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for their biological activity. nih.gov The presence of a 2,4-dichlorophenyl substituent at the 1-position and a carboxamido group at the 3-position were identified as important for potent activity. nih.gov
In the context of herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, the spatial arrangement of different functional groups is vital for effective binding to the enzyme's active site. rsc.org Molecular docking studies have been used to understand these interactions and guide the design of more potent inhibitors. For example, the binding free energy of a pyrazole benzophenone (B1666685) derivative (compound 5o) with HPPD was found to be low, which correlated with its high herbicidal activity. rsc.org
Furthermore, SAR studies have revealed that introducing specific pharmacophores, such as a thiazole moiety, into the pyrazole structure can lead to compounds with excellent insecticidal activities against pests like Plutella xylostella and Spodoptera exigua. researchgate.net The analysis of these relationships allows for the rational design of new agrochemicals with improved efficacy and safety profiles.
Utility in Materials Science and Technology
The unique electronic and photophysical properties of pyrazole derivatives have opened up avenues for their application in materials science, particularly in the development of advanced functional materials.
Functional Pyrazoles for Luminescent and Fluorescent Applications
Pyrazole derivatives have emerged as a promising class of materials for luminescent and fluorescent applications due to their high synthetic versatility and unique electronic properties. nih.govrsc.org These compounds can be tailored to exhibit strong fluorescence with high quantum yields, making them suitable for various optical applications. nih.gov
The fluorescence properties of pyrazole derivatives are highly dependent on their molecular structure, including the nature of substituents and the extent of π-conjugation. For example, 1,3,5-triphenyl-2-pyrazoline derivatives are known for their fluorescent characteristics. researchgate.net The introduction of different functional groups can tune the emission wavelength and intensity. researchgate.net
Recent research has focused on developing pyrazole-based fluorescent probes for various sensing applications. nih.govrsc.org These probes can be designed to selectively detect specific ions or molecules. The N-donor character of the pyrazole ring makes it particularly suitable for the detection of cations. nih.gov The development of such functional materials holds promise for applications in areas like bioimaging and chemical sensing. nih.govresearchgate.net
Semiconductor and Organic Light-Emitting Diode (OLED) Materials
The electroluminescent properties of pyrazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). nih.gov These compounds can function as emitting layers or host materials in OLED devices. The ability to modify the pyrazole core and its substituents allows for the fine-tuning of their electronic properties to achieve efficient charge transport and emission. nih.gov
Research has shown that certain pyrazole derivatives exhibit promising characteristics for OLED applications, including high thermal stability and good film-forming properties. The use of pyrazole-based materials can lead to the development of OLEDs with improved efficiency, color purity, and operational lifetime.
Liquid Crystalline Pyrazole Derivatives
The rigid, planar structure of the pyrazole ring, combined with the potential for introducing long alkyl chains or other mesogenic groups, makes pyrazole derivatives suitable for the design of liquid crystalline materials. These materials exhibit properties of both liquids and solids, allowing them to be manipulated by external fields.
While the research in this specific area for derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole is still emerging, the general principles of liquid crystal design suggest that appropriate modification of the pyrazole scaffold could lead to novel liquid crystalline compounds. The synthesis of such materials could involve the attachment of mesogenic units to the pyrazole ring, leading to molecules that can self-assemble into ordered liquid crystalline phases.
High-Energy-Density Materials (HEDMs) Incorporating Pyrazole Moieties
The quest for advanced high-energy-density materials (HEDMs) has led researchers to explore various nitrogen-rich heterocyclic compounds, with pyrazole derivatives emerging as a promising class. nih.govnih.gov These compounds are attractive due to their high heats of formation, significant densities, and good thermal stability. nih.gov The energy released by these nitrogen-rich materials stems from their high positive heat of formation rather than the oxidation of a carbon backbone, a characteristic that distinguishes them from traditional explosives like TNT. nih.gov
Derivatives of this compound, which incorporate both a nitro group and a halogen atom, are of particular interest. The presence of the nitro group is a fundamental feature of many energetic materials, contributing to their explosive properties. The pyrazole ring itself is an aromatic and stable structure. nih.gov Theoretical studies on related nitro-substituted pyrazole derivatives have shown that they can be considered potential HEDMs. researchgate.net For instance, simulations have revealed that fully nitro-substituted pyrazole rings can exhibit performance comparable to or even exceeding that of well-known explosives like HMX. nih.gov
The synthesis of nitrated pyrazole-based energetic compounds has been an active area of research, with various methods developed to introduce nitro groups onto the pyrazole core. nih.govnih.gov These nitropyrazoles often serve as intermediates for the creation of more complex, high-performance energetic materials. nih.gov Research has demonstrated that the introduction of different functional groups to the nitropyrazole structure can significantly influence the resulting compound's density and detonation properties. rsc.org For example, the creation of energetic salts from pyrazole derivatives has been shown to yield materials with detonation velocities comparable to RDX. rsc.org
Table 1: Comparison of Energetic Properties of Pyrazole-Based Compounds
| Compound/Derivative Type | Key Features | Potential Performance | Reference |
| Fully Nitro-Substituted Pyrazole | Multiple nitro groups on the pyrazole ring. | Performance similar to or better than HMX. | nih.gov |
| Pyrazole-Derived Energetic Salts | Formation of salts from nitropyrazole derivatives. | Detonation velocities comparable to RDX. | rsc.org |
| Isomeric Pyrazole-Tetrazoles | Combination of pyrazole and tetrazole rings with nitro groups. | Enhanced density and detonation properties. | rsc.org |
Role as Ligands in Coordination and Supramolecular Chemistry
The versatility of the pyrazole scaffold extends into the realm of coordination and supramolecular chemistry, where derivatives of this compound can function as effective ligands for metal complexation. The nitrogen atoms within the pyrazole ring provide excellent donor sites for coordinating with metal ions. mocedes.org
Design of Pyrazole-Based Ligands for Metal Complexation
The design of pyrazole-based ligands is a strategic process aimed at creating molecules with specific coordination properties. The substituent groups on the pyrazole ring, such as the 2-chloro-4-nitrophenyl group, can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes. nih.govnih.gov
Researchers have synthesized a variety of pyrazole-based ligands by introducing different functional groups to the pyrazole core. nih.govdigitellinc.com These modifications can tune the ligand's affinity for specific metal ions and influence the architecture of the resulting coordination compounds. For instance, pyrazole-acetamide ligands have been designed to construct polynuclear complexes. nih.gov The synthesis of these ligands often involves multi-step procedures, such as the condensation of appropriate precursors. nih.gov The resulting ligands can then be reacted with various metal salts to form coordination complexes. nih.govnih.gov
The electronic absorption spectra of these ligands change upon complexation with a metal ion, indicating the formation of a coordination bond. mocedes.org The solubility and stability of these complexes can be influenced by factors such as the solvent system used. mocedes.org
Catalytic Applications of Pyrazole-Metal Complexes
Metal complexes derived from pyrazole-based ligands have shown significant promise in catalysis. nih.govdigitellinc.com The catalytic activity of these complexes is influenced by the nature of both the metal center and the pyrazole ligand. The this compound framework, with its specific electronic and steric characteristics, can be expected to impart unique catalytic properties to its metal complexes.
While direct catalytic studies on complexes of this compound were not found, related pyrazole-metal complexes have been investigated for various catalytic transformations. For example, copper(II) complexes with pyrazole-based ligands have been synthesized and characterized for their potential applications. nih.gov Furthermore, in-situ prepared complexes of pyrazole derivatives with transition metals have demonstrated excellent catalytic activity in oxidation reactions. digitellinc.com The catalytic performance can be affected by several factors, including the specific ligand structure, the metal salt used, and the reaction substrate. digitellinc.com
Advanced Chemical Reactivity and Synthetic Transformations of 1 2 Chloro 4 Nitrophenyl 1h Pyrazole
Electrophilic and Nucleophilic Substitutions on the Pyrazole (B372694) and Aryl Rings
The reactivity of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole is governed by the electronic properties of both the pyrazole and the substituted phenyl rings. The pyrazole ring is a π-excessive aromatic heterocycle, which generally favors electrophilic substitution. nih.gov For pyrazole itself, these reactions preferentially occur at the C4 position. nih.govglobalresearchonline.net The imino hydrogen can also be substituted by acyl groups. globalresearchonline.net Conversely, nucleophilic attacks are more likely at the C3 and C5 positions. nih.gov
The 1-(2-chloro-4-nitrophenyl) substituent significantly modulates this inherent reactivity. The chloro and nitro groups are strongly electron-withdrawing, rendering the phenyl ring electron-deficient. vulcanchem.com This deactivation makes electrophilic aromatic substitution on the phenyl ring challenging. However, the electron-deficient nature of the aryl ring makes it susceptible to nucleophilic aromatic substitution, where a suitable nucleophile could potentially displace the chloro or nitro group, although the chloro group is typically a better leaving group in such reactions.
The electronic pull of the 2-chloro-4-nitrophenyl group also influences the pyrazole ring, reducing its electron density and thus its reactivity towards electrophiles compared to an unsubstituted pyrazole. Nonetheless, electrophilic substitution, such as halogenation or nitration, would still be expected to occur at the C4 position, the most electron-rich site on the pyrazole core. globalresearchonline.net
Oxidation and Reduction Chemistry of Nitro and Pyrazole Moieties
The pyrazole ring is known for its high resistance to both oxidation and reduction agents under many conditions. globalresearchonline.net Catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine, but this typically requires forcing conditions. globalresearchonline.net
In contrast, the nitro group on the phenyl ring is a highly reactive functional group, particularly susceptible to reduction. This transformation is a cornerstone of synthetic strategies involving this scaffold, as it converts the strongly electron-withdrawing nitro group into a versatile amino group. The reduction of nitroarenes can be achieved using various reagents and conditions. For example, iron-catalyzed reduction with hydrazine (B178648) hydrate (B1144303) has been successfully used to convert dinitro-styryl-1H-pyrazoles into their corresponding diamino derivatives. nih.gov Another common method involves the use of tin(II) chloride or catalytic hydrogenation. The resulting amino group can then serve as a handle for a multitude of further functionalizations, dramatically increasing the molecular complexity and providing access to a wide array of derivatives. For instance, the reduction of the related compound 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol was achieved using metallic tin or tin dichloride. researchgate.net
Derivatization of Chloro and Nitro Substituents for Further Functionalization
The chloro and nitro groups on the phenyl ring of this compound are key sites for introducing further chemical diversity. These groups can be modified or replaced through various synthetic transformations.
The nitro group, as mentioned, is readily reduced to an amine. This amine can then undergo a vast number of reactions, including diazotization, acylation, and alkylation, opening pathways to new families of compounds. Furthermore, in recent years, the nitro group itself has been utilized as a leaving group in transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, providing a direct method for C-N bond formation. rhhz.net
The chloro substituent is an excellent handle for metal-catalyzed cross-coupling reactions, which have become powerful tools in modern organic synthesis. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) at Halogenated Pyrazoles
The presence of a halogen atom on either the pyrazole or the aryl ring allows for a variety of metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura coupling, which forms a new C-C bond by reacting a halide with an organoboron compound in the presence of a palladium catalyst, is a prominent example. nih.govnih.gov This reaction has been used to synthesize 3,4-diarylpyrazoles from the corresponding halogenated precursors. mdpi.com
The Heck-Mizoroki reaction, another palladium-catalyzed process, couples the halide with an alkene to form a new substituted alkene. nih.govnih.gov The reactivity of the halide in these couplings is crucial; iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. For instance, a study on the Heck coupling of 4-halo-1-(4-nitrophenyl)-1H-pyrazoles found that the 4-iodo derivative reacted successfully, whereas the 4-bromo analogue did not under the same conditions. nih.gov This suggests that activating the chloro-substituted compound might require more specific or potent catalytic systems.
The Buchwald-Hartwig amination is another vital palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine. nih.gov This has been applied to the C4 position of pyrazoles, though it often requires high temperatures. nih.gov Copper-mediated C-N coupling reactions have also proven effective for alkylamines. nih.gov
The following table summarizes representative metal-catalyzed coupling reactions applicable to halogenated pyrazoles.
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Reference |
| Suzuki-Miyaura | Palladium Catalyst | Halogenated Pyrazole, Arylboronic Acid | Aryl-substituted Pyrazole | mdpi.com |
| Heck-Mizoroki | Pd(OAc)₂ | 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole, Styrene | 4-Styryl-substituted Pyrazole | nih.gov |
| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole, Piperidine | 4-Aminopyrazole Derivative | nih.gov |
| Copper-Mediated | CuI | 4-Iodo-1-tritylpyrazole, Alkylamine | 4-Alkylaminopyrazole Derivative | nih.gov |
Ring Transformations and Rearrangement Reactions of Pyrazole Core
While the pyrazole ring is generally aromatic and stable, it can undergo ring transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems. These reactions are often driven by the presence of specific functional groups on the pyrazole ring or in the reaction medium.
For example, pyrazolyl-substituted amidrazones have been observed to undergo a slow conversion into 1,2,4-triazolyl ketone hydrazones. researchgate.net This transformation is believed to proceed through an initial air oxidation step. researchgate.net Such rearrangements can provide synthetic routes to other important heterocyclic scaffolds that might be difficult to access through direct synthesis. While specific examples involving this compound are not extensively documented, the general principles of pyrazole ring chemistry suggest that such transformations could be induced, for example, by reacting substituents on the pyrazole ring itself, potentially leading to ring-opening and re-closure pathways. The thermolysis of related heterocyclic systems like tetrazoles can also lead to the formation of pyrazoles, highlighting the potential for interconversion among these nitrogen-containing rings. mdpi.com
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly moving towards "green" chemistry, a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. For the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole and its derivatives, this translates into several promising research avenues.
One major focus is the development of one-pot, multicomponent reactions. nih.gov These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer significant advantages in terms of reduced solvent usage, lower energy consumption, and decreased waste production. Researchers are exploring catalyst-free approaches and the use of aqueous ethanol (B145695) as a greener solvent alternative. nih.govmdpi.com The goal is to create simpler, more efficient, and environmentally responsible synthetic pathways. mdpi.comresearchgate.net
Another key area of innovation is the use of alternative energy sources to drive reactions. Microwave irradiation, for example, has been shown to accelerate reaction times and improve yields in the synthesis of some pyrazole (B372694) derivatives, often under solvent-free conditions. mdpi.com Mechanochemistry, which uses mechanical force (such as in a ball mill) to induce chemical reactions, is also emerging as a viable green technique, sometimes leading to the synthesis of novel compounds with unique properties. rsc.org
The principles of atom economy, which strive to maximize the incorporation of all materials used in the process into the final product, are also central to green synthesis. nih.gov This involves designing synthetic routes that avoid the use of protecting groups and minimize the formation of byproducts. The use of flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, is another promising technology that can lead to safer, more efficient, and scalable production of pyrazole-based compounds. acs.orgmdpi.com
Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives
| Methodology | Advantages | Challenges |
|---|---|---|
| One-Pot Multicomponent Reactions | Reduced solvent use, energy consumption, and waste. nih.gov | Optimization of reaction conditions for multiple components. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, often solvent-free. mdpi.com | Specialized equipment required, scalability can be a concern. |
| Mechanochemistry (Ball Milling) | Reduced or no solvent, access to novel compounds. rsc.org | Reaction monitoring can be difficult, not suitable for all reaction types. |
| Flow Chemistry | Enhanced safety, scalability, and process control. acs.orgmdpi.com | Initial setup costs can be high. |
| Aqueous Media Synthesis | Environmentally benign solvent, improved safety. nih.gov | Solubility of organic reactants can be a limitation. |
Integration of Advanced Computational Techniques for Rational Design
The traditional trial-and-error approach to drug discovery and materials science is slowly being augmented and, in some cases, replaced by computational methods. For this compound, these in silico techniques offer a powerful way to predict the properties of new derivatives and to design molecules with specific functions.
Molecular docking is a key computational tool that allows researchers to predict the binding orientation of a molecule to a target, such as a protein or enzyme. nih.gov This is particularly valuable in drug discovery for identifying potential lead compounds. nih.gov By creating virtual libraries of pyrazole derivatives and docking them against biological targets, scientists can prioritize which compounds to synthesize and test in the lab, saving significant time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another important computational approach. nih.gov QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for a desired effect. nih.gov
Density Functional Theory (DFT) calculations provide insights into the electronic structure and reactivity of molecules. mdpi.comacs.org This information can be used to understand reaction mechanisms and to predict the stability and other properties of different pyrazole derivatives. acs.org Combined with machine learning algorithms, these computational methods can accelerate the discovery of new materials with tailored properties. acs.org
Table 2: Advanced Computational Techniques in Pyrazole Chemistry
| Technique | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes of molecules to biological targets. nih.gov | Identification of potential drug candidates, understanding drug-receptor interactions. nih.gov |
| QSAR | Correlating chemical structure with biological activity. nih.gov | Prediction of activity for new compounds, identification of key structural features. nih.gov |
| DFT Calculations | Investigating electronic structure and reactivity. mdpi.comacs.org | Understanding reaction mechanisms, predicting molecular properties. acs.org |
| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules over time. researchgate.net | Assessing the stability of ligand-protein complexes. researchgate.net |
Exploration of Novel Functional Applications beyond Current Scope
While pyrazole derivatives have established applications, particularly in medicine and agriculture, there is a growing interest in exploring their potential in other areas. The unique electronic and structural properties of the pyrazole ring make it an attractive scaffold for the development of new functional materials. mdpi.com
One emerging application is in the field of organic electronics. Certain pyrazole derivatives have been found to exhibit luminescent properties, including aggregation-induced emission (AIE). rsc.org This makes them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. rsc.org
The ability of the pyrazole scaffold to be readily functionalized also opens up possibilities in materials science. mdpi.com By incorporating different substituents onto the pyrazole ring, it may be possible to create polymers, metal-organic frameworks (MOFs), and other materials with tailored properties, such as specific optical, electronic, or catalytic activities.
Furthermore, the versatility of pyrazole chemistry allows for the synthesis of "hybrid" molecules that combine the pyrazole core with other functional groups or heterocyclic systems. nih.gov This strategy of molecular hybridization can lead to compounds with novel biological activities or material properties. researchgate.net For instance, combining a pyrazole with a known bioactive fragment could result in a new therapeutic agent with a unique mechanism of action.
Interdisciplinary Research Synergies in Pyrazole Chemistry
The future of research on this compound and related compounds will increasingly rely on collaborations between chemists and scientists from other disciplines. These interdisciplinary synergies are crucial for translating fundamental chemical knowledge into practical applications.
A strong synergy exists between synthetic organic chemistry and medicinal chemistry. nih.govnih.gov The development of new anticancer agents, for example, requires close collaboration between chemists who can synthesize novel pyrazole derivatives and biologists who can evaluate their efficacy and mechanism of action. nih.gov The rational design of these compounds is often guided by computational chemists who can model their interactions with biological targets. acs.org
The interface between pyrazole chemistry and materials science is another fertile ground for innovation. chemscene.com Chemists can design and synthesize new pyrazole-based molecules with specific electronic or optical properties, which can then be fabricated into devices by materials scientists and engineers. rsc.org
Furthermore, the integration of advanced analytical techniques is essential for characterizing new compounds and materials. Crystallography, for instance, provides detailed information about the three-dimensional structure of molecules, which is critical for understanding their properties and interactions. acs.org
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of pyrazole chemistry to address challenges in medicine, materials science, and beyond.
Q & A
Q. Conflicting crystallographic data on hydrogen bonding patterns: What factors contribute to this?
- Analysis : Polymorphism or solvent inclusion during crystallization alters packing. Repeat crystallization under controlled conditions (slow evaporation vs. diffusion) and compare with CSD entries (e.g., Cambridge Structural Database) . Dynamic NMR can also probe solution-phase conformations to distinguish intrinsic vs. crystal-packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
